molecular formula C18H14F3NO4 B2996860 N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzamide CAS No. 2097894-30-7

N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B2996860
CAS No.: 2097894-30-7
M. Wt: 365.308
InChI Key: NSZBJSCBZTYCKQ-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzamide is a benzamide derivative characterized by a unique bis(furan-2-yl)ethyl side chain and a 4-(trifluoromethoxy)benzoyl core.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO4/c19-18(20,21)26-13-7-5-12(6-8-13)17(23)22-11-14(15-3-1-9-24-15)16-4-2-10-25-16/h1-10,14H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZBJSCBZTYCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,2-bis(furan-2-yl)ethylamine intermediate, which can be achieved through the reaction of furfural with ethylamine under acidic conditions. This intermediate is then reacted with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The benzamide group can be reduced to an amine.

    Substitution: The trifluoromethoxy group can be substituted under certain conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional comparisons with analogous benzamide and heterocyclic derivatives:

Compound Name Structural Features Biological Activity Key Findings Reference
N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzamide - Benzamide core
- Bis(furan-2-yl)ethyl group
- Trifluoromethoxy substituent
Not reported Hypothesized enhanced stability and target affinity due to trifluoromethoxy group and furan motifs. -
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) - 1,3,4-Oxadiazole core
- Furan-2-yl substituent
- Sulfamoyl group
Antifungal (C. albicans) Inhibits thioredoxin reductase; MIC₉₀ = 8 µg/mL against C. albicans.
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) - Benzamide core
- Trifluoromethyl substituent
- Isopropoxy phenyl group
Agricultural fungicide Targets succinate dehydrogenase in fungi; widely used in crop protection.
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide - Thienopyrimidine core
- Trifluoromethylphenoxy group
- Methoxybenzamide
Antimicrobial (broad-spectrum) Exhibits MIC = 12.5 µg/mL against S. aureus and C. albicans.
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) - Benzamide core
- Dichlorophenyl group
- Ethoxymethoxy substituent
Herbicide safener Enhances crop tolerance to herbicides via metabolic detoxification.

Structural and Functional Insights

Core Heterocycles vs. The bis(furan-2-yl)ethyl side chain is structurally unique, differing from single furan substituents in LMM11 or phenyl/chlorophenyl groups in flutolanil/etobenzanid. This may influence target specificity or pharmacokinetics .

Trifluoromethoxy vs. In thienopyrimidine analogs, trifluoromethylphenoxy groups contribute to hydrophobic interactions with microbial targets , suggesting the trifluoromethoxy group in the target compound may similarly enhance binding affinity.

Biological Activity Trends: Antifungal Activity: LMM11’s furan-oxadiazole hybrid structure demonstrates potent antifungal effects, implying the target compound’s furan motifs could synergize with the benzamide core for similar applications . Antimicrobial Potential: Thienopyrimidine derivatives with trifluoromethylphenoxy groups show broad-spectrum activity, suggesting the trifluoromethoxybenzamide moiety in the target compound may confer comparable efficacy . Agricultural vs. Pharmaceutical Use: Flutolanil and etobenzanid highlight the versatility of benzamides in both agrochemical and therapeutic contexts, though the target compound’s bis-furan structure may narrow its application to pharmaceutical contexts .

Biological Activity

N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzamide is a synthetic compound that belongs to the class of benzamide derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14F3N1O3\text{C}_{15}\text{H}_{14}\text{F}_3\text{N}_1\text{O}_3

This structure features a benzamide core with a trifluoromethoxy group and two furan moieties, which are believed to contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are critical in cancer cell proliferation and survival. For instance, it may target kinases involved in cell signaling pathways.
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
  • Anti-inflammatory Properties : The trifluoromethoxy group enhances the compound's ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
CytotoxicityMTT AssayIC50 = 15 µM in A549 cells
Apoptosis InductionFlow CytometryIncreased Annexin V positivity
Anti-inflammatoryELISAReduced TNF-α levels

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on non-small cell lung cancer (NSCLC) cell lines. The results demonstrated significant inhibition of cell growth with an IC50 value of 15 µM. Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis, as indicated by higher Annexin V staining compared to untreated controls .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of this compound in a murine model of acute inflammation. Administration of this compound resulted in a significant reduction in TNF-α levels in serum samples compared to the control group. This suggests that the compound may effectively modulate inflammatory pathways and could be a candidate for further development as an anti-inflammatory agent .

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